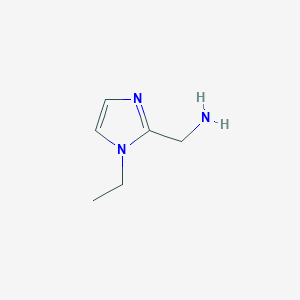

(1-ethyl-1H-imidazol-2-yl)methanamine

描述

Significance of Imidazole (B134444) Moiety in Functional Molecules

The imidazole moiety is a key structural component in a vast array of functional molecules, from essential biological entities to advanced materials. researchgate.netwikipedia.orgnih.gov Its significance stems from its unique electronic and structural characteristics. The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.org It is also a good hydrogen bond donor and acceptor, which is fundamental to the mode of action of many enzymes and bioactive molecules. nih.gov

The imidazole scaffold is a prevalent feature in a multitude of pharmaceutical and agrochemical agents. wikipedia.orgnih.govresearchgate.net In medicine, imidazole derivatives are found in a wide range of drugs, including antifungals (such as clotrimazole (B1669251) and miconazole), anticancer agents (like mercaptopurine), and antihypertensives. wikipedia.orgjchemrev.com The amino acid histidine, which contains an imidazole side chain, is a fundamental building block of proteins and plays a vital role in enzyme catalysis and biological buffering systems. wikipedia.org The versatility of the imidazole ring allows it to interact with various biological targets, making it a privileged structure in medicinal chemistry. researchgate.netnih.gov In agriculture, imidazole-based compounds are utilized as fungicides and herbicides, contributing to crop protection. researchgate.net

Beyond its established roles in life sciences, the imidazole ring is finding increasing use in the development of advanced materials. researchgate.net The unique optical and electronic properties of imidazole derivatives have led to their application in the creation of fluorescent dyes and optical sensors. bohrium.comnih.govresearchgate.net These compounds can be designed to exhibit specific light-absorbing and emitting characteristics, making them valuable for various analytical and imaging techniques. bohrium.com In the field of catalysis, imidazole-based ligands are used to coordinate with metal ions, forming catalysts for a variety of organic transformations. researchgate.net The ability of the imidazole ring to be readily functionalized allows for the fine-tuning of the catalyst's activity and selectivity. researchgate.net

Role of Aminomethyl-Substituted Heterocycles in Synthetic Chemistry

Aminomethyl-substituted heterocycles are a significant class of compounds in synthetic chemistry, serving as versatile building blocks for the construction of more complex molecules. researchgate.netnih.gov The introduction of an aminomethyl group (-CH2NH2) to a heterocyclic ring provides a reactive handle that can be used to introduce a variety of functional groups. This is particularly important in drug discovery, where the amine group can be modified to optimize a compound's pharmacological properties. nih.gov The synthesis of these compounds often involves the aminomethylation of the parent heterocycle, a reaction that has been extensively studied and refined. researchgate.net

Historical Context of (1-Ethyl-1H-imidazol-2-yl)methanamine Research

Specific historical research on this compound is not extensively documented in publicly available literature. However, the study of this compound can be placed within the broader historical context of research into imidazole and its derivatives, which began in the mid-19th century. nih.gov The synthesis and characterization of various substituted imidazoles have been a continuous area of investigation, driven by the search for new pharmaceuticals and functional materials. nih.govmdpi.com The development of synthetic methodologies for N-alkylation and C-functionalization of the imidazole ring has been a key focus, enabling the preparation of a wide range of derivatives, including this compound. The study of related compounds, such as (1H-imidazol-2-yl)methanamine and its salts, has provided a foundation for understanding the properties and potential applications of this specific ethyl-substituted analogue. nih.govmolport.com

Scope and Objectives of the Research Outline for this compound

The primary objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to the chemical nature of the compound and its place within the broader context of imidazole chemistry. This includes:

A detailed description of the chemical and physical properties of this compound.

An exploration of the known and potential synthetic routes to this compound.

An analysis of its potential reactivity and applications based on the established chemistry of imidazoles and aminomethyl-substituted heterocycles.

This research outline aims to consolidate the available information on this compound, providing a valuable resource for chemists and researchers interested in this specific molecule and the broader class of imidazole derivatives.

Compound Data

| Compound Name |

| This compound |

| Imidazole |

| Clotrimazole |

| Miconazole |

| Mercaptopurine |

| Histidine |

| (1H-imidazol-2-yl)methanamine |

| Property | Value | Source |

| Molecular Formula | C6H11N3 | uni.lu |

| Molecular Weight | 125.17 g/mol | uni.lu |

| SMILES | CCN1C=CN=C1CN | uni.lu |

| InChI | InChI=1S/C6H11N3/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5,7H2,1H3 | uni.lu |

| InChIKey | XAKAVKFLXVMKJT-UHFFFAOYSA-N | uni.lu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1-ethylimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKAVKFLXVMKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596387 | |

| Record name | 1-(1-Ethyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893729-81-2 | |

| Record name | 1-(1-Ethyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethyl-1H-imidazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h Imidazol 2 Yl Methanamine and Its Derivatives

Established Synthetic Pathways to the Imidazole (B134444) Ring System

The creation of the imidazole ring is a fundamental step in the synthesis of (1-ethyl-1H-imidazol-2-yl)methanamine and related compounds. Various strategies have been developed to assemble this heterocyclic core, often allowing for the introduction of desired substituents.

Cyclization Reactions for Imidazole Formation

Cyclization reactions are a cornerstone of imidazole synthesis, involving the formation of one or more of the ring's covalent bonds from acyclic precursors.

The synthesis of the imidazole ring can be approached by forming different combinations of its five bonds. Recent advances have focused on methods that construct two or three bonds in a single reaction sequence. rsc.org For instance, a two-bond disconnection strategy involves reacting a C2–N3 fragment with an N1–C4–C5 unit. rsc.org An example of this is the reaction of benzimidates with 2H-azirines in the presence of zinc(II) chloride to yield trisubstituted NH-imidazoles. rsc.org Another approach involves the base-catalyzed addition of propargylamines to carbodiimides, which also forms two bonds and leads to the synthesis of 2-aminoimidazoles. rsc.org

Three-bond forming reactions have also been reported, such as the copper-catalyzed reaction of imidamides with carboxylic acids to produce imidazoles with substitution at the N-1, C-2, and C-4 positions. rsc.org Furthermore, a [3 + 2] cycloaddition protocol using vinyl azides and amidines offers a catalyst-free route to 2,4-disubstituted-1H-imidazoles. acs.org

A variety of catalytic systems have been employed to facilitate these cyclization reactions, including diruthenium(II) catalysts for three-component reactions and ferric chloride/iodine for [2 + 2 + 1] additions. rsc.org Microwave-assisted synthesis has also emerged as an efficient method for promoting these reactions. nih.govmdpi.com

Achieving specific substitution patterns on the imidazole ring is crucial for tailoring the properties of the final compound. The development of regiocontrolled synthetic methods is therefore of significant interest. rsc.orgrsc.org Palladium-catalyzed amination reactions have been established for the regiospecific synthesis of 1,2-disubstituted (hetero)aryl fused imidazoles. acs.org Similarly, a protocol for the regioselective synthesis of 1,4-disubstituted imidazoles has been developed, which is effective for a diverse range of N-substituents. rsc.org

The choice of starting materials and reaction conditions dictates the final substitution pattern. For example, the reaction of N-propargyl guanidines with aryl triflates, catalyzed by palladium, generates 2-aminoimidazole products with specific aryl groups. nih.gov The reaction of amido-nitriles can be catalyzed by nickel to form 2,4-disubstituted NH-imidazoles. rsc.org

| Method | Reactants | Catalyst/Conditions | Substitution Pattern | Reference |

| Palladium-catalyzed Amination | (Hetero)aryl precursors | Palladium catalyst | 1,2-Disubstituted (hetero)aryl fused | acs.org |

| Double Aminomethylenation | Glycine derivative, Amine | - | 1,4-Disubstituted | rsc.org |

| Palladium-catalyzed Carboamination | N-propargyl guanidines, Aryl triflates | Palladium catalyst | 2-Amino, Aryl-substituted | nih.gov |

| Nickel-catalyzed Cyclization | Amido-nitriles | Nickel catalyst | 2,4-Disubstituted NH-imidazoles | rsc.org |

| [3 + 2] Cycloaddition | Vinyl azides, Amidines | Catalyst-free | 2,4-Disubstituted-1H-imidazoles | acs.org |

Approaches to 2-Substituted Imidazoles

The introduction of a substituent at the 2-position of the imidazole ring is a key step in synthesizing compounds like this compound.

A classical approach to forming 2-substituted imidazoles involves the reaction of α-haloketones, such as bromoacetyl derivatives, with other reagents. For instance, 2-aminoimidazoles can be synthesized from the reaction of α-chloroketones with guanidine (B92328) derivatives. mdpi.com Another established method involves the transformation of aminooxazoles into 2-aminoimidazoles using hot formamide. researchgate.net More specifically, various 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazoles have been prepared starting from a bromoacetyl precursor. nih.gov

Often, the synthesis of functionalized imidazoles requires a multi-step approach to build the desired molecule. nih.gov For example, a divergent synthesis of substituted 2-aminoimidazoles has been developed starting from 2-aminopyrimidines and α-bromocarbonyl compounds. nih.gov This method can be performed using either conventional heating or microwave irradiation. nih.gov

Another multi-step strategy involves the synthesis of C-2 aroyl imidazole derivatives, which are then reduced and further reacted to form more complex structures. nih.gov The synthesis of functionalized 1H-imidazoles can also be achieved through the denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.com One-pot, multicomponent reactions are also a powerful tool for the efficient synthesis of highly substituted imidazoles, such as 1,2,4,5-tetrasubstituted imidazoles. nih.govsharif.edu

| Starting Material | Key Reagents/Intermediates | Product Type | Reference |

| 2-Aminopyrimidines | α-Bromocarbonyl compounds | 1,4,5-Trisubstituted 2-aminoimidazoles | nih.gov |

| Aryl-acetyl compounds | Arylglyoxals, SeO2 | C-2 aroyl imidazole derivatives | nih.gov |

| 5-Amino-1,2,3-triazoles | - | Functionalized 1H-imidazoles | mdpi.com |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | Imine intermediate | Tri/tetrasubstituted imidazoles | nih.gov |

| Benzil, Aldehydes, Primary amines, Ammonium acetate | Sulfonic acid-functionalized pyridinium (B92312) chloride | 1,2,4,5-Tetrasubstituted imidazoles | sharif.edu |

Synthetic Routes to the this compound Scaffold

The construction of the this compound core involves a multi-step process that hinges on the regioselective introduction of an ethyl group at the N1 position of the imidazole ring, followed by the installation of an aminomethyl group at the C2 position.

Alkylation Strategies for N1-Ethyl Imidazoles

The initial and critical step in the synthesis is the N-alkylation of the imidazole ring. Direct alkylation of imidazole can lead to a mixture of N1 and N3 substituted products. However, various strategies have been developed to achieve regioselective N1-ethylation.

The choice of alkylating agent, base, solvent, and temperature significantly influences the regioselectivity of the reaction. For instance, the alkylation of 4-nitroimidazole (B12731) with ethyl bromoacetate (B1195939) in the presence of potassium carbonate (K2CO3) in acetonitrile (B52724) at 60°C has been shown to produce N-alkylated derivatives in good yields, ranging from 66-85%. researchgate.net While this specific example involves a substituted imidazole, the principles can be applied to the synthesis of 1-ethyl-1H-imidazole. Studies have shown that increasing the temperature can favor the formation of certain isomers. electronicsandbooks.com The use of different alkylating agents under various conditions (base, solvent, and temperature) allows for controlled N-alkylation.

| Reactant | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Nitroimidazole | Ethyl Bromoacetate | K2CO3 | Acetonitrile | 60 | 66-85 researchgate.net |

| Imidazole | Alkyl Halide | K2CO3 | Acetonitrile | 60 | Good |

This table presents data on the alkylation of imidazole derivatives, illustrating the conditions that favor N-alkylation.

Introduction of the 2-Aminomethyl Functionality

With the 1-ethyl-1H-imidazole scaffold in hand, the next crucial step is the introduction of the aminomethyl group at the 2-position of the imidazole ring. This is typically achieved through precursors such as 1-ethyl-1H-imidazole-2-carbaldehyde or 1-ethyl-1H-imidazole-2-carbonitrile.

A common and effective method for introducing the aminomethyl group is the reductive amination of 1-ethyl-1H-imidazole-2-carbaldehyde. cymitquimica.comscbt.comaobchem.comsigmaaldrich.com This two-step, one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine (in this case, ammonia (B1221849) or an ammonia equivalent), followed by the in-situ reduction of the imine to the desired primary amine. Sodium borohydride (B1222165) is a frequently used reducing agent for this transformation. sigmaaldrich.com This method is widely applicable for the synthesis of secondary amines from various imidazole carboxaldehydes. sigmaaldrich.com

An alternative route to the 2-aminomethyl group involves the reduction of a 1-ethyl-1H-imidazole-2-carbonitrile precursor. The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This method is a well-established transformation in organic synthesis and has been applied to the preparation of various amino-imidazole derivatives. nih.gov

| Precursor | Reagent(s) | Product |

| 1-Ethyl-1H-imidazole-2-carbaldehyde | 1. Ammonia2. Sodium Borohydride | This compound |

| 1-Ethyl-1H-imidazole-2-carbonitrile | Lithium Aluminum Hydride or H2/Pd | This compound |

This table outlines the key transformations for introducing the 2-aminomethyl functionality.

Derivatization Strategies for this compound

The primary amine group of this compound is a versatile handle for further structural modifications, allowing for the synthesis of a wide array of derivatives with potentially diverse biological activities. biosynth.com

Reactions at the Primary Amine Group

The primary amine of this compound readily undergoes a variety of chemical transformations, including N-acylation and N-alkylation. researchgate.net

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This is a fundamental reaction for introducing a wide range of substituents.

N-Alkylation: The primary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones to produce secondary or tertiary amines. For example, the reaction with tetrahydropyran-4-one would yield (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine. biosynth.com

These derivatization reactions provide a powerful tool for exploring the structure-activity relationships of this class of compounds.

| Reaction Type | Reagent | Functional Group Formed |

| N-Acylation | Acyl Chloride | Amide |

| N-Alkylation | Alkyl Halide | Secondary Amine |

| Reductive Amination | Aldehyde/Ketone | Secondary or Tertiary Amine |

This table summarizes the common derivatization reactions at the primary amine group.

Amidation and Sulfonamidation

The primary amine of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the amine with an appropriate acylating or sulfonylating agent, such as an acyl chloride, sulfonyl chloride, or carboxylic acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct.

While specific examples for the amidation of this compound are not extensively documented in the reviewed literature, the general synthesis of N-substituted amides from primary amines is a well-established and robust reaction. For instance, the acylation of related (1H-benzimidazol-2-yl)alkylamines is achieved by reacting the amine with an acyl halide in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF), followed by heating under reflux. researchgate.net This general protocol can be adapted for the synthesis of N-((1-ethyl-1H-imidazol-2-yl)methyl)amides.

Similarly, the synthesis of sulfonamide derivatives of heterocyclic amines is a common strategy in medicinal chemistry. The reaction of a primary amine with a sulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) (DCM) is a standard procedure. nih.gov This methodology has been successfully applied to synthesize a series of 1H-benzo[d]imidazole-aryl sulfonamide derivatives and can be extrapolated to this compound. nih.gov

A general synthetic scheme for the amidation and sulfonamidation of this compound is presented below:

Table 1: General Conditions for Amidation and Sulfonamidation

| Reaction | Reagents and Conditions | Product |

| Amidation | Acyl chloride (R-COCl) or Carboxylic anhydride ((RCO)₂O), Base (e.g., Triethylamine), Solvent (e.g., THF, DCM), Room temperature or reflux | N-((1-ethyl-1H-imidazol-2-yl)methyl)amide |

| Sulfonamidation | Sulfonyl chloride (R-SO₂Cl), Base (e.g., Triethylamine), Solvent (e.g., DCM), Room temperature | N-((1-ethyl-1H-imidazol-2-yl)methyl)sulfonamide |

Formation of Schiff Bases and Subsequent Modifications

The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically carried out by refluxing the reactants in an appropriate solvent, such as methanol (B129727) or ethanol (B145695), sometimes with catalytic amounts of acid. jmchemsci.com

Schiff bases are versatile intermediates that can undergo further modifications. For example, the imine bond can be reduced to a secondary amine, or the Schiff base can be used as a ligand in the formation of metal complexes. The synthesis of Schiff bases from heterocyclic amines is a widely used method to introduce structural diversity. jmchemsci.com For instance, Schiff bases have been synthesized from 1H-benzo[d]imidazol-2-yl)methenamine and various substituted aldehydes. mdpi.com

A study on the condensation of imidazole methanamines with 2-oxocarboxylate anions demonstrates the formation of ketimine tautomers. nih.gov This suggests that the reaction of this compound with α-keto acids could lead to the corresponding ketimine derivatives.

The general reaction for the formation of a Schiff base from this compound is as follows:

Table 2: Synthesis of a Schiff Base from this compound

| Reactants | Conditions | Product |

| This compound, Aldehyde (R-CHO) or Ketone (R₂C=O) | Solvent (e.g., Methanol, Ethanol), Reflux | Schiff base ((1-ethyl-1H-imidazol-2-yl)methyl)-N=CHR or ((1-ethyl-1H-imidazol-2-yl)methyl)-N=CR₂) |

Modifications of the Imidazole Ring System

The imidazole ring of this compound is an aromatic heterocycle that can undergo various modifications, including electrophilic substitution and N-alkylation/acylation at the unsubstituted nitrogen atom.

Electrophilic Aromatic Substitution on the Imidazole Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. uni.lu The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The position of substitution is influenced by the electronic properties of the existing substituents. In the case of this compound, the ethyl group at N1 and the aminomethyl group at C2 will direct incoming electrophiles to specific positions on the imidazole ring.

Important electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uni.lu For instance, the nitration of benzene (B151609) is achieved using a nitrating mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. uni.lu Similar conditions can be adapted for the nitration of the imidazole ring, although the specific reaction conditions would need to be optimized to account for the reactivity of the imidazole core.

N-Alkylation and Acylation of Imidazole Nitrogen

The unsubstituted nitrogen atom (N3) of the imidazole ring in this compound is nucleophilic and can be alkylated or acylated. N-alkylation is typically achieved by treating the imidazole with an alkyl halide in the presence of a base. N-acylation can be performed using an acyl chloride or anhydride. These reactions lead to the formation of 1,3-disubstituted imidazolium (B1220033) salts or N-acylimidazoles, respectively.

Formation of Complex Molecular Architectures

The this compound scaffold can be incorporated into more complex molecular architectures through various synthetic strategies, including multi-component reactions.

Multi-component Reactions Incorporating this compound Derivatives

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly atom-economical and efficient. Given the presence of a primary amine, this compound is a suitable component for various MCRs, such as the Ugi or Passerini reactions.

For example, a four-component reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (Ugi reaction) could be employed to generate complex peptide-like structures incorporating the (1-ethyl-1H-imidazol-2-yl)methyl moiety. While specific examples utilizing this compound in MCRs are not prevalent in the searched literature, the principles of MCRs suggest its potential as a valuable building block in diversity-oriented synthesis.

Macrocyclization and Ligand Design

The structure of this compound, featuring a reactive primary amine and a coordinating imidazole ring, makes it an excellent precursor for the design of macrocyclic ligands. Macrocycles are of significant interest due to their ability to bind strongly and selectively to challenging biological targets, such as proteins with flat surfaces. nih.gov The synthesis of these large, cyclic molecules often involves high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.

In ligand design, the imidazole moiety can act as a potent coordinating agent for a variety of metal ions, while the amine group provides a convenient handle for elaboration into larger structures. nih.gov For instance, derivatives of the closely related 1H-imidazol-2-yl-methanamine are employed in the synthesis of potent adenosine (B11128) receptor ligands. researchgate.net Similarly, other imidazole-containing amines, such as 3-(1H-imidazol-1-yl)propan-1-amine, are used in condensation reactions with carboxylic acids to form complex amide-based ligands designed to interact with specific biological targets like heme oxygenase-1 (HO-1). nih.gov

The general approach involves reacting the amine function of this compound with a molecule containing two electrophilic sites. This can lead to the formation of large ring structures, often incorporating other heteroatoms to create tetra-aza macrocycles, which are known for their promiscuous metal-binding capabilities. nih.gov The synthesis of such complex molecules presents challenges, particularly in the macrocyclization step, where incomplete reactions can lead to product mixtures that complicate purification and hit identification in screening assays. nih.gov

Analytical and Spectroscopic Characterization Techniques in Synthesis Research

The confirmation of a synthesized compound's identity and purity is a cornerstone of chemical research. For derivatives of this compound, a combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of newly synthesized compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In a typical analysis, the compound is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆), with Tetramethylsilane (TMS) often used as an internal standard. rsc.orgrsc.org The resulting ¹H NMR spectrum would confirm the presence of the ethyl group (typically a triplet and a quartet), the methylene (B1212753) protons, and the protons on the imidazole ring. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J), which describe the interaction between neighboring protons, are reported in Hertz (Hz). rsc.org

Table 1: Representative ¹H NMR Data for Imidazole Derivatives

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole-H | 7.0 - 7.5 | Doublet, Doublet | ~1-3 |

| Methylene (-CH₂-) | ~3.8 - 4.5 | Singlet | N/A |

| Ethyl (-CH₂CH₃) | ~4.0 - 4.2 (Quartet), ~1.3 - 1.5 (Triplet) | Quartet, Triplet | ~7 |

Note: This table presents hypothetical, yet characteristic, data based on similar structures found in the literature. Actual values can vary based on solvent and specific substitution patterns.

Mass Spectrometry for Molecular Weight Confirmation

Mass Spectrometry (MS) is employed to confirm the molecular weight of the target compound, providing crucial evidence of a successful synthesis. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to help deduce the elemental composition. rsc.org For this compound (C₆H₁₁N₃), the expected monoisotopic mass is 125.0953 Da. uni.lu The analysis typically shows the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, as well as other common adducts like [M+Na]⁺ and [M+K]⁺. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 126.10258 |

| [M+Na]⁺ | 148.08452 |

| [M+K]⁺ | 164.05846 |

| [M+NH₄]⁺ | 143.12912 |

Data sourced from PubChem predictions. uni.lu

Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of a reaction and for purifying the final product to assess its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the consumption of starting materials and the formation of products during a synthesis. rsc.orgrsc.org A small spot of the reaction mixture is applied to a silica (B1680970) gel-coated plate, which is then developed in a suitable solvent system (eluent), often a mixture like hexane (B92381) and ethyl acetate. The separated spots are typically visualized under UV light. rsc.org

Column Chromatography: For purification, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, such as silica gel (e.g., 100-200 or 230-400 mesh). rsc.org A solvent or a gradient of solvents (mobile phase) is passed through the column to separate the desired compound from impurities and unreacted starting materials. rsc.orgrsc.org The fractions are collected and analyzed (often by TLC) to isolate the pure product.

Medicinal Chemistry and Biological Activity Studies of 1 Ethyl 1h Imidazol 2 Yl Methanamine Derivatives

Exploration as Pharmaceutical Intermediates and Building Blocks

The utility of (1-ethyl-1H-imidazol-2-yl)methanamine and its analogues in drug discovery is underscored by their role as versatile pharmaceutical intermediates and building blocks. The presence of a primary amine group allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological profiles.

Role in Drug Design and Discovery

This compound derivatives are valuable starting materials in the design and discovery of new drugs. The imidazole (B134444) moiety itself is a bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal coordination, and pi-stacking. The ethyl group at the N-1 position of the imidazole ring can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

The commercial availability of derivatives such as (1-ethyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine highlights its application as a ready-to-use building block for pharmaceutical research and development. biosynth.combldpharm.com This availability streamlines the synthesis of compound libraries for high-throughput screening, accelerating the identification of new hit compounds.

Precursors for Bioactive Compounds

The chemical reactivity of the primary amine in this compound makes it an ideal precursor for a wide array of bioactive compounds. It can readily undergo reactions such as acylation, alkylation, and condensation to introduce diverse substituents, leading to the generation of amides, secondary and tertiary amines, and imines, respectively. These modifications can profoundly impact the compound's biological activity.

For instance, the related parent compound, (1H-imidazol-2-yl)methanamine, has been utilized in the synthesis of potent adenosine (B11128) receptor (AR) ligands. researchgate.net In one study, it was reacted with a pyridine (B92270) derivative to generate a novel series of AR antagonists. researchgate.net This suggests that this compound could be similarly employed to create new AR modulators with potentially altered potency or selectivity due to the presence of the ethyl group. The exploration of such derivatives is a promising avenue for the discovery of new therapeutics for a range of conditions, including inflammatory diseases and neurological disorders. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies aim to elucidate the impact of various structural modifications on their interaction with specific biological targets.

Impact of Substituents on Biological Activity

The biological activity of derivatives of this compound can be finely tuned by the introduction of different substituents. Modifications can be made to the amine, the ethyl group, or the imidazole ring itself.

For example, in a series of N-(1-benzyl-1H-imidazol-2-yl)amide derivatives developed as melanocortin 1 receptor (MC1R) agonists, the nature of the amide substituent was found to be critical for activity. nih.gov Optimization of the amide moiety led to the discovery of a derivative with an isonipecotic acid group that exhibited both good MC1R agonistic activity and metabolic stability. nih.gov This highlights how modifications at the amine position of an imidazol-2-yl-methanamine scaffold can significantly enhance pharmacological properties.

The following table illustrates the impact of substituents on the biological activity of a series of imidazole derivatives as epidermal growth factor receptor (EGFR) inhibitors. While not directly derived from the title compound, these findings provide valuable insights into the SAR of the imidazole scaffold.

| Compound | R1 | R2 | IC50 (µM) against A549 cells |

| 5a | H | H | >50 |

| 5b | OCH3 | H | 12.5 |

| 5c | Cl | H | 25.3 |

| 5d | H | OCH3 | 18.7 |

| 5e | H | Cl | 30.1 |

Data adapted from a study on imidazole derivatives as EGFR inhibitors.

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound derivatives helps in understanding how the molecule orients itself within the binding site of a receptor or enzyme. The ethyl group can influence the preferred conformation of the imidazole ring relative to the rest of the molecule, which can in turn affect binding affinity.

Rational Design of Derivatives for Target Specificity

Rational drug design aims to create new molecules with high affinity and selectivity for a specific biological target based on a detailed understanding of the target's structure and the ligand's SAR. For derivatives of this compound, rational design strategies can be employed to optimize their pharmacological profile.

For example, if the goal is to develop a selective inhibitor of a particular kinase, the design of new derivatives would focus on introducing substituents that can exploit specific features of the kinase's binding site that are not present in other kinases. This could involve adding groups that can form additional hydrogen bonds or hydrophobic interactions. The versatility of the this compound scaffold makes it an excellent starting point for such rational design efforts. nih.gov

The following table presents data on a series of N-acyl imidazole derivatives and their inhibitory activity, illustrating the principles of rational design to enhance potency.

| Compound | Amide Moiety | MC1R Agonistic Activity (EC50, nM) |

| 6a | 4-methoxybenzoyl | 580 |

| 9a | 4-pyridylacetyl | 120 |

| 9g | isonipecotoyl | 35 |

Data adapted from a study on MC1R agonists. nih.gov

Specific Biological Activity Profiles of this compound Analogues

Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Its derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. The mechanism of action often involves the disruption of essential cellular processes in the microbes.

Research into novel imidazole derivatives continues to yield promising candidates against drug-resistant bacterial strains. For instance, studies on various substituted imidazole compounds have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The antimicrobial efficacy is often influenced by the nature and position of substituents on the imidazole ring. For example, the introduction of a sulfonamide moiety to imidazole and benzimidazole (B57391) scaffolds has been shown to produce compounds with significant antibacterial properties. csic.es

A study on novel imidazole derivatives revealed that they could inhibit the growth of tested bacterial strains, highlighting the potential for developing new treatments for microbial infections. nih.gov Another study on 2-alkanaminobenzimidazole derivatives found that the skeletal framework exhibited marked potency as antimicrobial agents, with (1H-benzo[d]imidazol-2-yl)methanamine being the most active compound. orientjchem.org

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound | Target Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| HL2 (an imidazole derivative) | Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii | Effective in inhibiting growth | nih.gov |

| 3c (an imidazole sulfonamide) | Gram-positive and Gram-negative bacteria | Significant activity | csic.es |

| 9 (a benzimidazole sulfonamide) | Gram-positive and Gram-negative bacteria | Significant activity | csic.es |

| 11 (a bis-sulfonamide) | Gram-positive and Gram-negative bacteria | Significant activity | csic.es |

| 2c (a 2,4,5-tribromoimidazole (B189480) derivative) | Bacillus subtilis | Most active compared to standard | researchgate.net |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | E. coli, P. aeruginosa, S. aureus, S. epidermidis | IC50: 360 nM, 710 nM, 1.4 µM, 1.4 µM respectively | nih.gov |

| Compound 38o (a nitroimidazole-triazole hybrid) | E. coli, P. aeruginosa | MIC: 8 nM, 55 nM respectively | nih.gov |

| (S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamide (45) | Bacillus cereus MTCC 430 | MIC: 200 nM | nih.gov |

Enzyme Inhibition

Derivatives of this compound have been investigated for their potential to inhibit various enzymes implicated in human diseases. The imidazole ring often serves as a key interaction motif, binding to the active sites of these enzymes.

Insulin-degrading enzyme (IDE) is a zinc-metalloprotease responsible for the degradation of several key peptide hormones, including insulin (B600854) and amyloid-beta. Inhibition of IDE is being explored as a potential therapeutic strategy for type 2 diabetes and Alzheimer's disease. nih.govnih.gov Imidazole-containing compounds have been identified as modulators of IDE activity.

One study described a series of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids that were found to be substrate-dependent modulators of IDE. nih.govnih.gov Co-crystallization studies revealed that these compounds bind to both the exosite and the catalytic site of IDE. nih.gov This dual binding mode allows for the selective inhibition of amyloid-beta degradation over insulin hydrolysis. nih.govnih.gov While specific inhibitory constants for these compounds were not detailed in the provided search results, their discovery underscores the potential of the imidazole scaffold in designing novel IDE inhibitors.

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan metabolism. csic.es Overexpression of IDO1 is a key mechanism of immune evasion in cancer, making it an attractive target for cancer immunotherapy. nih.gov Imidazole derivatives have been a major focus in the development of IDO1 inhibitors, with the imidazole nitrogen often coordinating to the heme iron in the enzyme's active site. nih.gov

Several classes of imidazole-containing compounds have been reported as potent IDO1 inhibitors. For example, 4-phenylimidazole (B135205) is a known IDO1 ligand. nih.gov More complex derivatives, such as imidazothiazoles and 2-((1-phenyl-1H-imidazol-5-yl)methyl)-1H-indoles, have shown significant inhibitory activity. medex.com.bdresearchgate.net

Table 2: IDO1 Inhibitory Activity of Selected Imidazole Derivatives

| Compound | IDO1 Inhibition (IC50) | Reference |

|---|---|---|

| Imidazothiazole derivative 11f | 0.5 ± 0.04 µM | medex.com.bd |

| Imidazothiazole derivative 11j | 1.1 ± 0.07 µM | medex.com.bd |

| Imidazothiazole derivative 12g | 0.2 ± 0.01 µM | medex.com.bd |

| 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indole derivative | 0.16 µM | researchgate.net |

| 1,2,3-Triazole derivative 3a | 0.75 µM | nih.gov |

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The imidazole scaffold is a common feature in many kinase inhibitors. researchgate.netmedex.com.bd

Derivatives of imidazole have been developed to target a wide range of kinases. For instance, imidazole[1,5-a]pyridine derivatives have been identified as potential inhibitors of EGFR tyrosine kinase. nih.gov Imidazole-4-N-acetamide derivatives have been explored as selective inhibitors of cyclin-dependent kinases (CDKs). nih.gov Furthermore, benzimidazole-based hybrids have shown promise as multi-kinase inhibitors, targeting EGFR, HER2, and CDK2. csic.es The inhibitory activity is often achieved through interactions with the hinge region of the kinase domain. mdpi.com

Table 3: Kinase Inhibitory Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Target Kinase(s) | Activity (IC50) | Reference |

|---|---|---|---|

| Imidazole-4-N-acetamide derivative 2 | CDK1/cyclin B, CDK2/cyclin E, CDK5/p25, CDK9/cyclin K | 0.08 µM, 0.03 µM, 0.04 µM, 0.02 µM respectively | nih.gov |

| Imidazole-4-N-acetamide derivative 4 | CDK2/cyclin E, CDK9/cyclin K | 0.12 µM, 0.18 µM respectively | nih.gov |

| Benzimidazole hybrid 6h | EGFR, HER2, AURKC | Potent inhibition | csic.es |

| Benzimidazole hybrid 6i | EGFR, HER2, mTOR | Potent inhibition | csic.es |

| 4-Aminoimidazole derivative 4k | Src Family Kinases | Nanomolar range | mdpi.com |

| 4-Aminoimidazole derivative 4l | Src Family Kinases | Nanomolar range | mdpi.com |

| N-(1H-indazol-6-yl)benzenesulfonamide derivative K22 | PLK4 | 0.1 nM | nih.gov |

| 2-Aminopyrimidine derivative 30 | FLT3 | 7.2 nM | researchgate.net |

| 2-Aminopyrimidine derivative 36 | FLT3 | 1.5 nM | researchgate.net |

| 2-Mercaptobenzoxazole derivative 6b | EGFR, HER2, VEGFR2, CDK2 | 0.279 µM, 0.224 µM, 0.565 µM, 0.886 µM respectively | documentsdelivered.com |

| Benzimidazole-2-amino derivative 23 | CK1δ | 98.6 nM | researchgate.net |

Antiprotozoal Activity

Protozoal infections remain a significant global health problem, and there is a continuous need for new and effective therapeutic agents. The imidazole ring is a key component of metronidazole, a widely used antiprotozoal drug, and its derivatives continue to be a promising area of research for new antiprotozoal compounds. medex.com.bd

Studies have demonstrated the in vitro activity of various imidazole and benzimidazole derivatives against a range of protozoan parasites. For example, novel imidazole and benzimidazole N-oxide derivatives have been synthesized and tested against Trypanosoma cruzi and Trichomonas vaginalis. nih.govcsic.es A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed potent activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds exhibiting greater potency than metronidazole. nih.govresearchgate.net Furthermore, amidinobenzimidazole derivatives have demonstrated inhibitory activity against T. brucei. researchgate.net

Table 4: Antiprotozoal Activity of Selected Imidazole and Benzimidazole Derivatives

| Compound/Derivative Class | Target Protozoa | Activity (IC50) | Reference |

|---|---|---|---|

| Ethyl-1-(i-butyloxycarbonyloxy)-6-nitrobenzimidazole-2-carboxylate (7c) | Trypanosoma cruzi, Trichomonas vaginalis | Active | nih.govcsic.es |

| Imidazole derivative M26 | Plasmodium falciparum | 3x more potent than chloroquine | nih.gov |

| Imidazolidinone M27 | Leishmania | 10 µM | nih.gov |

| Amidinobenzimidazole 7b | Trypanosoma brucei | Enhanced inhibitory activity | researchgate.net |

| Amidinobenzimidazole 8b | Trypanosoma brucei | More potent than nifurtimox | researchgate.net |

| Amidinobenzimidazole 9b | Trypanosoma brucei | Enhanced inhibitory activity | researchgate.net |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Trichomonas vaginalis, Giardia intestinalis, Entamoeba histolytica | Nanomolar range, better than metronidazole | nih.govresearchgate.net |

| 2-Phenyl-2H-indazole derivatives | Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis | < 0.050 µM to < 0.070 µM for best compounds | nih.gov |

Anticancer Research

The imidazole scaffold is a significant heterocyclic moiety that forms the structural basis of numerous anticancer agents. nih.gov Derivatives of imidazole have been shown to modulate a variety of targets implicated in cancer, including kinases, microtubules, and DNA. nih.gov Research into the anticancer potential of imidazole derivatives has explored their ability to induce apoptosis, inhibit cell migration, and arrest the cell cycle. rsc.org

While direct studies on this compound are limited, extensive research on its close analogue, (1-methyl-1H-imidazol-2-yl)methanamine, particularly in platinum(II) complexes, offers significant insights. nih.gov These metal-based complexes have demonstrated notable cytotoxic effects against various human carcinoma cell lines.

One study synthesized and characterized a series of Pt(II) complexes incorporating (1-methyl-1H-imidazol-2-yl)methanamine and its derivatives. nih.gov Several of these new complexes exhibited significant cytotoxic effects against the NCI-H460 lung cancer cell line. nih.gov For instance, the compound designated as Pt-4a, a complex containing the 1-methyl analogue, showed a potent cytotoxic effect with an EC50 value of 172.7 μM on the NCI-H460 cell line. nih.gov This potency was comparable to the widely used chemotherapy drug, cisplatin, which had an EC50 of 78.3 μM in the same cell line. nih.gov

Further investigation into the mechanism of action revealed that the Pt-4a complex readily enters cancer cells and interacts directly with nuclear DNA, similar to cisplatin. nih.gov This interaction with DNA leads to the induction of both p53 and p21(Waf) expression in NCI-H460 cells, key proteins involved in tumor suppression and cell cycle arrest. nih.gov A comparative analysis of cytotoxicity across twelve different cancer cell lines showed that while Pt-4a was generally less potent than cisplatin, it displayed comparable efficacy against non-small-cell lung cancer (NCI-H460) and colorectal cancer cells (HCT-15 and HCT-116). nih.gov These findings underscore the potential of developing Pt(II) complexes with ligands like (1-alkyl-1H-imidazol-2-yl)methanamine as a foundation for new anticancer therapeutics that form DNA adducts. nih.gov

Table 1: Comparative Cytotoxicity (EC50, μM) of a Pt(II) Complex of (1-methyl-1H-imidazol-2-yl)methanamine (Pt-4a) and Cisplatin

| Compound | NCI-H460 (Lung) | HCT-15 (Colorectal) | HCT-116 (Colorectal) |

|---|---|---|---|

| Pt-4a | 172.7 nih.gov | Comparable to Cisplatin nih.gov | Comparable to Cisplatin nih.gov |

| Cisplatin | 78.3 nih.gov | Data not specified | Data not specified |

Computational Chemistry and Molecular Modeling in Biological Studies

Computational techniques are indispensable in modern drug discovery for predicting the interactions and properties of molecules like this compound, thereby guiding the synthesis and evaluation of new potential drugs. doi.org These in silico methods, including molecular docking, quantum chemical calculations, and pharmacophore modeling, provide deep insights into the molecular basis of biological activity. nih.govniscpr.res.in

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. doi.org This technique is crucial for understanding drug-receptor interactions and for screening virtual libraries of compounds to identify potential drug candidates. doi.org For imidazole derivatives, docking studies have been employed to elucidate their binding modes with various biological targets, such as enzymes and protein receptors involved in cancer pathways. nih.govnih.gov

The process involves placing the 3D structure of the ligand, such as a derivative of this compound, into the binding site of a target protein. An algorithm then samples different conformations and orientations of the ligand, calculating a "docking score" that estimates the binding affinity. nih.gov Lower binding energy scores typically indicate a more stable and favorable interaction. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions, between the ligand and specific amino acid residues in the protein's active site. nih.gov

For example, in a hypothetical docking study of a this compound derivative against a protein kinase target, the results might be presented as shown in the table below. Such data helps researchers prioritize which derivatives to synthesize and test in vitro.

Table 2: Illustrative Molecular Docking Results for this compound Derivatives Against a Kinase Target

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative A | -9.2 | Glu138, Arg96 | Hydrogen Bond, Arene-cation nih.gov |

| Derivative B | -8.6 | Asp132 | Hydrogen Bond nih.gov |

| Derivative C | -7.5 | Ser95 | Hydrogen Bond nih.gov |

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to analyze the electronic properties of molecules. niscpr.res.in These calculations provide insights into a compound's structure, stability, and reactivity, which are fundamental to its biological activity. For a molecule like this compound, DFT can be used to determine its optimized geometry, vibrational frequencies, and electronic structure. niscpr.res.in

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller energy gap suggests that the molecule is more reactive and can more easily participate in chemical reactions, which can be a desirable trait for a drug candidate that needs to interact with a biological target. Other calculated properties, such as the dipole moment and hyperpolarizabilities, can also provide valuable information about the molecule's potential as a therapeutic agent. niscpr.res.in

Table 3: Illustrative Electronic Properties of an Imidazole Derivative from Quantum Chemical Calculations

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and kinetic stability niscpr.res.in |

| Dipole Moment | 3.2 Debye | Molecular polarity and solubility |

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

The process typically begins by aligning a set of active molecules to identify their common chemical features. nih.gov This information is then used to build a 3D model that can serve as a template for screening large compound databases to find new molecules with the desired activity. nih.gov For imidazole-based anticancer agents, a pharmacophore model might include features like an aromatic ring (the imidazole), a hydrogen bond acceptor (the nitrogen atoms), and specific hydrophobic groups, all arranged in a precise geometry.

This model can then be validated using a test set of molecules with known activities. nih.gov Once validated, the pharmacophore model acts as a 3D query to filter virtual libraries, identifying novel scaffolds that match the required features and are therefore likely to be active. This approach accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher probability of success. nih.gov

Coordination Chemistry and Ligand Applications of 1 Ethyl 1h Imidazol 2 Yl Methanamine Derivatives

Imidazole (B134444) as a Donor Ligand in Metal Complexes

The imidazole moiety is a potent ligand in coordination chemistry, primarily due to the lone pair of electrons on its imine-like nitrogen atom (N3), which readily donates to a metal center. wikipedia.org Classified as a pure sigma-donor ligand, its basicity is intermediate between that of pyridine (B92270) and ammonia (B1221849). wikipedia.org This electronic property allows it to form stable complexes with a variety of transition metals, including iron, cobalt, nickel, copper, and zinc. wikipedia.orgacs.orgscilit.com The imidazole ring is compact and flat, and the bond between the metal and the coordinating nitrogen can rotate freely. wikipedia.org This structural flexibility allows up to six imidazole ligands to comfortably fit around an octahedral metal center, as seen in complexes like [Fe(imidazole)₆]²⁺. wikipedia.org

The prevalence of the imidazole group in biological metal-binding sites has inspired the design of biomimetic chelating ligands. semanticscholar.org Scientists synthesize ligands incorporating imidazole to replicate the coordination environments found in metalloproteins. researchgate.netuga.edu This approach allows for the study of complex biological systems using simpler, well-defined model compounds. For instance, ligands containing histamine-like donor sets, which include an imidazole ring and an aminoethyl side chain similar to (1-ethyl-1H-imidazol-2-yl)methanamine, have been used to study copper(II) and zinc(II) complexes. rsc.org The design of such ligands is crucial for mimicking not only the structure but also the function of metalloenzymes. researchgate.net Other applications of this design principle include the development of advanced materials, such as self-healing polymers that utilize the dynamic and reversible nature of imidazole-metal coordination bonds. mdpi.com

The amino acid histidine is of paramount importance in bioinorganic chemistry, where its imidazole side chain is a ubiquitous ligand for metal ions in a vast range of metalloproteins and enzymes. wikipedia.orgmdpi.comnih.gov Synthetic ligands containing imidazole groups, such as derivatives of this compound, are specifically designed to mimic the role of histidine. These model complexes help elucidate the structure-function relationships of the active sites in metalloproteins. researchgate.netuga.edu

A notable example is the modeling of nickel superoxide (B77818) dismutase (NiSOD), an enzyme where a histidine imidazole coordinates to the nickel center in its oxidized Ni(III) state. nih.gov By synthesizing metallopeptide mimics with systematically modified imidazole ligands, researchers can probe how subtle electronic changes to this axial ligand influence the properties and reactivity of the enzyme model. nih.gov Similarly, tripod-like ligands containing multiple imidazole groups have been developed to model the active sites of cobalt-containing proteins, where histidine coordination is also critical. researchgate.net These biomimetic systems are invaluable tools for understanding the intricate mechanisms of biological metal centers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using imidazole-based ligands is a cornerstone of modern coordination chemistry. The process typically involves the reaction of an imidazole derivative with a suitable transition metal salt in an appropriate solvent, leading to the formation of coordination compounds with distinct geometries and properties. jocpr.comjocpr.com

Transition metal complexes are readily synthesized using substituted imidazole ligands, including those structurally related to this compound. researchgate.netresearchgate.net The synthesis generally involves mixing the ligand with a metal salt, such as a chloride or nitrate (B79036) of copper(II), nickel(II), cobalt(II), or zinc(II), in a solvent like ethanol (B145695) and often heating the mixture to facilitate the reaction. jocpr.comjocpr.combohrium.com The resulting complexes exhibit various coordination geometries, which are influenced by the metal ion, the ligand structure, and the reaction conditions. For example, studies on various imidazole derivatives have reported the formation of octahedral, tetrahedral, and square planar geometries. jocpr.comresearchgate.netbohrium.com

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

|---|---|---|---|

| Cr(III) | 1H-Imidazole | Octahedral | bohrium.com |

| Mn(II) | Azo-Imidazole Derivative | Octahedral | researchgate.netresearchgate.net |

| Co(II) | 1H-Imidazole | Octahedral | bohrium.com |

| Ni(II) | 2-Substituted Benzimidazole (B57391) | Tetrahedral | jocpr.com |

| Cu(II) | 2-Substituted Benzimidazole | Square Planar | jocpr.com |

| Zn(II) | 1H-Imidazole | Tetrahedral | bohrium.com |

A comprehensive suite of analytical techniques is employed to characterize newly synthesized coordination compounds. Spectroscopic methods provide insight into the ligand's binding mode and the complex's electronic structure, while crystallography offers definitive structural information.

Spectroscopic Analysis: Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the coordination of the imidazole ligand to the metal center, often by observing shifts in the vibrational frequencies of the imidazole ring. researchgate.netresearchgate.net Electronic spectroscopy (UV-Vis) helps in proposing the coordination geometry of the complex by analyzing d-d electronic transitions. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of diamagnetic complexes in solution. jocpr.com

| Technique | Group | Free Ligand (cm⁻¹) | Co(II) Complex (cm⁻¹) | Inference |

|---|---|---|---|---|

| FT-IR | C=N (imidazole) | 1610 | 1585 | Shift indicates coordination via imidazole nitrogen |

| FT-IR | N=N (azo) | 1487 | 1448 | Shift indicates coordination of azo group |

| UV-Vis | d-d transition | - | ~16,949 | Consistent with octahedral Co(II) |

Data adapted from a study on an azo-imidazole derivative ligand and its cobalt(II) complex. researchgate.net

Catalytic Applications of Metal-Imidazole Complexes

Metal complexes featuring imidazole-based ligands are of significant interest for their catalytic properties, often drawing inspiration from the active sites of metalloenzymes. researchgate.netrsc.org The combination of a Lewis acidic metal center with the electronic-donating properties of the imidazole ligand can activate substrates for a variety of chemical transformations. rsc.org

Zinc(II) complexes containing imidazole ligands are particularly noteworthy for their ability to catalyze hydrolysis reactions. rsc.org These systems serve as functional models for enzymes like carbonic anhydrase and matrix metalloproteinases. rsc.org Studies have shown that both the coordination number and the geometry around the zinc(II) center have a significant impact on the acidity of a coordinated water molecule, which is a key step in the catalytic hydrolysis mechanism. rsc.org Zinc(II)-histamine complexes, for example, have been shown to efficiently catalyze the hydrolysis of RNA model substrates. rsc.org

Copper-based imidazole complexes have also demonstrated promising catalytic activity. A material synthesized from copper ions and imidazole-2-carboxaldehyde was found to possess significant oxidase-like activity, capable of catalyzing the oxidation of chromogenic substrates like 3,3′,5,5′-tetramethylbenzidine (TMB). nih.gov This complex proved to be a robust and stable nanozyme mimic in aqueous solutions, highlighting its potential in analytical applications. nih.gov Furthermore, palladium complexes incorporating highly electron-donating imidazolin-2-ylidenamino phosphine (B1218219) ligands have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions, demonstrating the broad utility of metal-imidazole systems in organic synthesis. researchgate.net

Role in Organic Transformations

The this compound ligand is anticipated to act as a versatile chelating agent for a variety of transition metals, forming stable complexes that can serve as catalysts in a range of organic transformations. The bidentate nature of this ligand, coordinating through the imidazole N3 and the amine nitrogen, can create a stable five-membered chelate ring, which is a common feature in many effective catalyst systems.

The steric and electronic properties of the ligand can be readily tuned. The N-ethyl group provides a certain degree of steric bulk around the metal center, which can influence the selectivity of catalytic reactions. Furthermore, the electronic properties of the imidazole ring and the amine donor can be modified through substitution, allowing for the fine-tuning of the catalyst's reactivity.

Drawing parallels from related systems, complexes of this compound could find applications in various catalytic processes, including:

Cross-Coupling Reactions: Palladium complexes bearing N-heterocyclic carbene (NHC) or other nitrogen-based ligands are widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. While not an NHC, the strong σ-donating properties of the aminomethyl imidazole ligand could stabilize palladium centers and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, palladium complexes of other imidazole-containing ligands have been successfully employed in such transformations. nih.gov

Hydrogenation and Transfer Hydrogenation: Ruthenium, rhodium, and iridium complexes with bidentate N,N ligands are known to be effective catalysts for the hydrogenation of ketones, imines, and alkenes. The this compound ligand could support such metal centers, promoting the heterolytic activation of hydrogen or the transfer of hydrogen from a donor molecule. Manganese-catalyzed "borrowing hydrogen" reactions, which enable the coupling of alcohols with nitriles, have been shown to be effective with imidazole-based N,N-bidentate ligands. rsc.org

Polymerization Reactions: The control over the coordination environment offered by this ligand could be beneficial in polymerization catalysis. For example, late transition metal complexes are known to catalyze olefin polymerization, and the ligand's structure could influence the polymer's properties, such as molecular weight and tacticity.

| Potential Catalytic Application | Metal Center | Rationale based on Analogous Systems |

| Suzuki-Miyaura Coupling | Palladium | Imidazole-based ligands can stabilize Pd(0) and Pd(II) intermediates. nih.gov |

| Borrowing Hydrogen Reactions | Manganese | Imidazole-containing N,N-bidentate ligands have proven effective. rsc.org |

| Olefin Polymerization | Late Transition Metals | Ligand structure influences catalyst activity and polymer properties. |

Electron and Atom Transfer Processes

Electron Transfer:

Metal complexes containing imidazole-based ligands are known to participate in electron transfer reactions. The electronic properties of the imidazole ring can influence the redox potential of the metal center it is coordinated to. For instance, studies on copper complexes with aryl-imidazo-1,10-phenanthroline derivatives have demonstrated that the ligand structure significantly affects the spectral and redox properties of the copper center. rsc.org In some cases, intramolecular electron transfer from the ligand to the metal can be induced. rsc.org

Complexes of this compound with redox-active metals like copper or iron could exhibit interesting electron transfer kinetics. The conformational dynamics of such complexes can play a crucial role in mediating rapid electron transfer. nih.gov The flexibility of the ethyl group and the aminomethyl linker could allow for geometric changes around the metal center, which can lower the reorganization energy associated with electron transfer, thereby accelerating the process. This is a principle observed in some highly efficient biological electron transfer systems. nih.gov

Atom Transfer Processes:

Atom transfer radical polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers, and it relies on a reversible atom transfer between a dormant species and a catalyst. wikipedia.orgacs.org Transition metal complexes, particularly those of copper and iron, are commonly used as catalysts in ATRP. wikipedia.orgmdpi.com The ligand plays a critical role in solubilizing the metal salt and tuning its redox potential to control the activation/deactivation equilibrium of the polymerization. wikipedia.org

Nitrogen-based ligands, including those with imidazole units, have been successfully employed in iron-catalyzed ATRP. mdpi.com The this compound ligand, by coordinating to a metal center like Cu(I) or Fe(II), could form a catalyst capable of abstracting a halogen atom from an initiator to start the polymerization. The resulting higher oxidation state complex would then reversibly deactivate the growing polymer chain. The equilibrium constant for this atom transfer process is a key determinant of the polymerization control and is directly influenced by the ligand's electronic and steric properties. cmu.edu

| Process | Key Features and Potential Role of the Ligand |

| Electron Transfer | The imidazole ring can modulate the metal's redox potential. The ligand's flexibility may lower the reorganization energy for rapid electron transfer. |

| Atom Transfer | The ligand can stabilize the metal catalyst in different oxidation states, which is crucial for the reversible activation and deactivation steps in ATRP. |

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Methodologies

Future research into (1-ethyl-1H-imidazol-2-yl)methanamine and its analogs will likely focus on creating more efficient, selective, and sustainable synthetic pathways.

The imidazole (B134444) ring possesses three carbon-hydrogen (C-H) bonds (at the C2, C4, and C5 positions) that can be functionalized to create diverse derivatives. A significant challenge in imidazole chemistry is controlling the regioselectivity of these functionalization reactions. The C2 position is the most acidic, while the C5 position is highly reactive toward electrophilic substitution. nih.gov Advanced synthetic strategies now allow for the selective and sequential arylation of all three C-H bonds, providing a powerful toolkit for creating complex imidazoles. nih.govacs.org

For a compound like this compound, which is already substituted at the N1 and C2 positions, future research would focus on the selective functionalization of the C4 and C5 positions. Methodologies using palladium or nickel catalysis have proven effective for the C-H arylation and alkenylation of the imidazole core. nih.govrsc.org For instance, the use of a removable directing group, such as the SEM [2-(trimethylsilyl)ethoxymethyl] group, can enable the selective arylation of specific positions, which could be adapted for elaborating the structure of the target compound. nih.govacs.org Furthermore, the primary amine of the methanamine group offers a reactive site for chemoselective modifications, such as amidation or alkylation, to build libraries of novel compounds with potentially enhanced properties.

Modern synthetic chemistry emphasizes sustainability, focusing on methods that reduce waste, avoid toxic solvents, and improve energy efficiency. The synthesis of imidazole derivatives has been a fertile ground for the application of green chemistry principles. bohrium.comtandfonline.com Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective technique, often leading to dramatically reduced reaction times and increased product yields compared to conventional heating methods. niscpr.res.inmdpi.comnih.gov

Many syntheses of substituted imidazoles can be performed under solvent-free conditions, using solid supports like silica (B1680970) gel or acidic alumina, which further enhances their environmental credentials. niscpr.res.inresearchgate.net One-pot, multi-component reactions are also a hallmark of green imidazole synthesis, allowing for the construction of complex molecules in a single step from simple precursors. niscpr.res.innih.gov Future syntheses of this compound and its derivatives will undoubtedly leverage these green methodologies to create more sustainable and cost-effective production routes.

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional (Reflux) | 7-15 hours | 60-75% | Glacial Acetic Acid Solvent |

| Microwave-Assisted | 12-16 minutes | 85-95% | Solvent-Free, Solid Support |

Exploration of New Biological Targets and Therapeutic Areas

The imidazole scaffold is a well-established pharmacophore found in numerous approved drugs. researchgate.net The specific structure of this compound, containing a histamine-like ethyl-imidazole core and an aminomethyl side chain, makes it a compelling candidate for investigation in several therapeutic areas.

A growing body of evidence implicates the histaminergic system in the pathophysiology of neurodegenerative disorders like Alzheimer's disease (AD). mdpi.com The histamine (B1213489) H3 receptor (H3R), in particular, has emerged as a key therapeutic target. nih.govnih.gov H3R antagonists and inverse agonists have been shown to enhance the release of neurotransmitters such as histamine and acetylcholine (B1216132) in the brain, which can improve cognitive function. nih.govscienceopen.com Many potent H3R antagonists feature an imidazole ring, and preclinical studies have demonstrated their potential to alleviate cognitive deficits in AD models. mdpi.comscienceopen.comresearchgate.net The structure of this compound is a fragment of more complex, known H3R antagonists, suggesting it could serve as a foundational scaffold for developing new agents targeting neuroinflammation and cognitive decline. mdpi.com

Beyond H3R, other imidazole-based compounds are being investigated for AD by targeting different mechanisms, such as the inhibition of glutaminyl cyclase or JNK3, a protein kinase involved in neuronal apoptosis. nih.govnih.gov

| Compound Class/Example | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| Imidazole-based H3R Antagonists (e.g., Pitolisant) | Histamine H3 Receptor (H3R) | Cognitive Enhancement in Alzheimer's | mdpi.comscienceopen.com |

| 2-Aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile (B52724) derivatives | c-Jun N-terminal kinase 3 (JNK3) | Inhibition of Neuronal Apoptosis in Alzheimer's | nih.gov |

| Biphenyl linked imidazole derivatives | Glutaminyl Cyclase (QC) | Prevention of Pathological Protein Aggregation | researchgate.netnih.gov |

| (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates | Imidazoline I2 Receptors | Modulation of Neuroinflammation in Alzheimer's | news-medical.net |

The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the development of novel antimicrobial agents. Imidazole derivatives have long been used as antifungal drugs (e.g., ketoconazole), and newer research is exploring their potential against a broader spectrum of microbes, including bacteria. researchgate.netnih.gov

Of particular relevance is the 2-aminoimidazole (2-AI) scaffold, which is structurally related to this compound. 2-AI compounds have demonstrated a powerful ability to inhibit and disperse bacterial biofilms. nih.govambeed.com Biofilms are communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov Compounds from the 2-AI class can act synergistically with existing antibiotics, resensitizing multidrug-resistant bacteria and making them susceptible to treatment. nih.gov Given this activity, this compound and its derivatives represent promising candidates for development as anti-biofilm agents or as adjuvants in combination therapies for persistent bacterial and fungal infections. nih.govnih.govnih.gov

Integration with Advanced Material Science

The unique electronic properties of the imidazole ring, particularly its nitrogen heteroatoms, make it a valuable building block in material science. The lone pair electrons on the nitrogen atoms allow imidazole derivatives to act as excellent ligands for coordinating with metal ions.

This property is leveraged in the construction of Metal-Organic Frameworks (MOFs). rsc.orgrsc.org MOFs are highly porous, crystalline materials with vast internal surface areas, making them suitable for applications in gas storage, catalysis, and chemical sensing. Imidazole-based ligands can be used to build structurally stable MOFs that exhibit interesting properties, such as proton conductivity for fuel cell applications or fluorescence for the sensitive detection of pollutants like nitroaromatic compounds. rsc.orgrsc.orgresearchgate.netacs.org

Another significant application is in corrosion inhibition. Imidazole derivatives are effective corrosion inhibitors for metals like carbon steel, particularly in acidic environments. nih.govtandfonline.com These molecules adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. tandfonline.commdpi.com The nitrogen atoms of the imidazole ring play a crucial role in this adsorption process through chemical and physical interactions. nih.govmdpi.com The structure of this compound is well-suited for this application, and it could be explored as a novel, non-toxic corrosion inhibitor.

Computational Design and De Novo Drug Discovery

The journey of a new drug from concept to clinic is increasingly reliant on computational tools to accelerate the process and reduce attrition rates. For a scaffold such as this compound, computational design and de novo drug discovery offer powerful strategies to explore its therapeutic potential.

De novo drug design, or "from the beginning," involves using computational algorithms to design novel molecular structures with high affinity and selectivity for a specific biological target. This process can begin with a simple fragment like the this compound core. By analyzing the topology of a target's binding site, algorithms can "grow" new functionalities onto the starting fragment, suggesting modifications that would enhance binding. For instance, based on the known interactions of other imidazole-containing molecules with therapeutic targets like kinases or G-protein coupled receptors, computational models can propose additions to the methanamine or the ethyl group to optimize interactions. nih.gov